2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene
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Overview
Description
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene is an organic compound with the molecular formula C7H3F3N2O6S It is characterized by the presence of two nitro groups and a trifluoromethanesulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 1-methyl-2,4-dinitrobenzene, followed by the reaction with trifluoromethanesulfonyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups can be displaced by nucleophiles under suitable conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Reduction: Amines are the major products.
Oxidation: Products vary based on the oxidizing agent and conditions.
Scientific Research Applications
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism by which 2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene exerts its effects involves the interaction of its functional groups with molecular targets. The nitro groups can participate in electron-withdrawing interactions, while the trifluoromethanesulfonyl group can enhance the compound’s reactivity and stability. These interactions can affect various molecular pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrotoluene: Similar in structure but lacks the trifluoromethanesulfonyl group.
1,2-Dinitro-4-(trifluoromethanesulfonyl)benzene: Similar but with different positions of the nitro groups.
2,5-Dinitrotoluene: Another isomer with different positions of the nitro groups.
Uniqueness
2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring these characteristics .
Properties
CAS No. |
194222-87-2 |
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Molecular Formula |
C8H5F3N2O6S |
Molecular Weight |
314.20 g/mol |
IUPAC Name |
2,4-dinitro-1-(trifluoromethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H5F3N2O6S/c9-8(10,11)20(18,19)4-5-1-2-6(12(14)15)3-7(5)13(16)17/h1-3H,4H2 |
InChI Key |
FVXLUBMVYZXHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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